3-(6-Methylpyridin-3-yl)propan-1-ol

Beschreibung

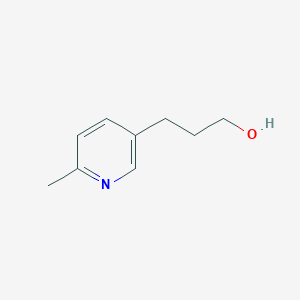

3-(6-Methylpyridin-3-yl)propan-1-ol is a pyridine derivative characterized by a propan-1-ol chain attached to the 3-position of a 6-methyl-substituted pyridine ring. This structure combines the aromatic and electron-rich properties of pyridine with the hydrophilic hydroxyl group of propanol, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Eigenschaften

IUPAC Name |

3-(6-methylpyridin-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8-4-5-9(7-10-8)3-2-6-11/h4-5,7,11H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJHHIDLQVUQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridin-3-yl)propan-1-ol typically involves the reaction of 6-methylpyridine with a suitable propanol derivative under controlled conditions. One common method is the alkylation of 6-methylpyridine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-Methylpyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.

Major Products Formed

Oxidation: 3-(6-Methylpyridin-3-yl)propanoic acid.

Reduction: 3-(6-Methylpyridin-3-yl)propane.

Substitution: 3-(6-Methylpyridin-3-yl)propyl chloride or bromide.

Wissenschaftliche Forschungsanwendungen

3-(6-Methylpyridin-3-yl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Wirkmechanismus

The mechanism by which 3-(6-Methylpyridin-3-yl)propan-1-ol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact mechanism can vary based on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

3-(6-Chloropyridin-3-yl)propan-1-ol

- Substituent : Chlorine at the 6-position of pyridine.

- Molecular Formula: C₈H₁₀ClNO.

- Molecular Weight : 171.63 g/mol.

- Key Differences : The electronegative chlorine atom enhances polarity and may alter solubility compared to the methyl group. Chlorine’s electron-withdrawing effect could reduce electron density on the pyridine ring, affecting reactivity in substitution reactions .

3-(2-Aminopyridin-3-yl)propan-1-ol

- Substituent: Amino group at the 2-position of pyridine.

- This derivative may exhibit distinct pharmacological properties compared to the 6-methyl analogue .

3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol

- Substituent : Methoxy groups at the 5- and 6-positions; propargyl alcohol chain.

- Molecular Formula: C₁₀H₁₁NO₃.

- Key Differences: Methoxy groups increase steric bulk and electron density, while the propargyl chain introduces alkyne reactivity. This structure may serve as a precursor for click chemistry applications, unlike the saturated propanol chain in the target compound .

1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol

- Substituent: Diethylamino group at the 6-position; methyl at the 5-position.

- Molecular Formula : C₁₃H₂₂N₂O.

- Key Differences: The diethylamino group imparts strong basicity and may influence pharmacokinetics, such as membrane permeability. This compound is classified for acute toxicity and specific organ toxicity, highlighting the impact of substituents on safety profiles .

Comparative Data Table

Biologische Aktivität

3-(6-Methylpyridin-3-yl)propan-1-ol is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring, which is known for its diverse biological activities, including neuroprotective effects.

Neuroprotective Effects

Recent studies have indicated that compounds containing pyridine rings exhibit neuroprotective properties. For instance, derivatives of 1H-pyrazol-5-ol have been shown to have significant neurocytoprotective effects in cellular models of oxidative stress, suggesting that similar mechanisms may be applicable to this compound .

Table 1: Summary of Neuroprotective Studies

| Study Reference | Model Used | Key Findings |

|---|---|---|

| SH-SY5Y Cell Injury Model | Significant reduction in cell death under OGD/R | |

| Mouse Model of Focal Ischemia | Reduced infarct area and improved neurological outcomes |

Antioxidant Activity

The antioxidant capacity of this compound has been inferred from studies on related compounds. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various neurodegenerative diseases. The compound's ability to scavenge free radicals could contribute to its protective effects against neuronal damage.

The proposed mechanisms by which this compound exerts its biological effects include:

- Free Radical Scavenging : The presence of the pyridine moiety may enhance the compound's ability to neutralize reactive oxygen species (ROS).

- Metal Chelation : Similar compounds have demonstrated the ability to chelate metal ions, reducing their availability for catalyzing harmful reactions in biological systems .

- Modulation of Neurotransmitter Systems : Compounds with similar structures often interact with neurotransmitter receptors, potentially influencing dopaminergic and glutamatergic signaling pathways.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

Case Study 1: Parkinson's Disease Model

In a study involving a Parkinson's disease model using MPTP-treated mice, compounds structurally related to this compound showed significant improvements in motor function and reductions in dopaminergic neuron loss. This suggests potential applicability for treating neurodegenerative conditions .

Case Study 2: Stroke Recovery

Another investigation focused on the recovery from ischemic stroke, where similar compounds were noted to enhance recovery outcomes through neuroprotective mechanisms. These findings support further exploration into the role of this compound in stroke therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.